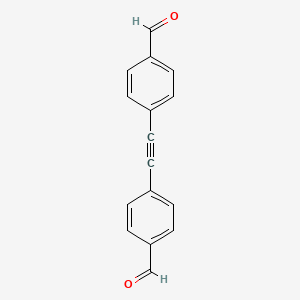

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-[2-(4-formylphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJKYSQCRNPJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80556858 | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84907-55-1 | |

| Record name | 4,4′-(1,2-Ethynediyl)bis[benzaldehyde] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84907-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80556858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Dibenzaldehyde Derivatives in Organic Synthesis and Materials Chemistry

Dibenzaldehyde derivatives are a class of organic compounds that feature two aldehyde (-CHO) groups attached to a central aromatic or aliphatic core. The presence of two aldehyde functionalities makes these molecules versatile precursors in organic synthesis. A well-known reaction involving benzaldehyde (B42025) derivatives is the base-catalyzed aldol (B89426) condensation, where an aldehyde reacts with a ketone. aithor.com For example, the reaction between benzaldehyde and acetone (B3395972) yields dibenzalacetone. digitellinc.comorgsyn.orgpierpalab.com This classic carbon-carbon bond-forming reaction highlights the reactivity of the aldehyde group, which is fundamental to its utility. aithor.com

In materials chemistry, the dual reactivity of dibenzaldehyde derivatives is exploited to construct polymers and extended networks. The aldehyde groups can participate in various condensation reactions to form stable linkages. This capability allows them to act as cross-linkers or monomers in polymerization processes, leading to the formation of complex, high-molecular-weight structures. The specific nature of the core connecting the two aldehyde groups dictates the geometry, rigidity, and properties of the final material.

Significance of Ethynyl Linked Aromatic Dialdehydes in Conjugated Systems for Framework Architectures

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and under relatively mild conditions. wikipedia.org For the synthesis of diarylacetylenes like this compound, these reactions are indispensable.

The Sonogashira coupling is a powerful and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org Its versatility and tolerance of various functional groups make it an ideal method for synthesizing complex molecules. wikipedia.org

A direct and effective method for the synthesis of this compound involves the Sonogashira coupling of 4-bromobenzaldehyde (B125591) with 4-ethynylbenzaldehyde (B1303622). researchgate.net This reaction directly connects the two benzaldehyde (B42025) units via an ethyne (B1235809) linker.

The synthesis of the requisite starting material, 4-ethynylbenzaldehyde, can also be achieved through a Sonogashira coupling reaction. In this preliminary step, 4-bromobenzaldehyde is coupled with a protected acetylene (B1199291), such as trimethylsilylacetylene. wikipedia.orgchemicalbook.com The trimethylsilyl (B98337) protecting group is then removed under basic conditions, typically using potassium carbonate in methanol, to yield the terminal alkyne, 4-ethynylbenzaldehyde. chemicalbook.com

The key reaction is then carried out by combining 4-bromobenzaldehyde and the freshly prepared 4-ethynylbenzaldehyde in the presence of a suitable catalytic system. researchgate.net

The success of the Sonogashira coupling is highly dependent on the chosen catalytic system and reaction conditions. For the reaction between 4-bromobenzaldehyde and 4-ethynylbenzaldehyde, a common catalytic system includes a palladium(II) catalyst, a phosphine (B1218219) ligand, a copper(I) co-catalyst, and a base. researchgate.net

A representative set of reaction conditions is detailed in the table below:

| Parameter | Condition | Role |

| Palladium Catalyst | Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) | Primary catalyst for the cross-coupling cycle. researchgate.net |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst and influences its reactivity. researchgate.netrsc.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst that facilitates the reaction of the alkyne. wikipedia.orgresearchgate.net |

| Base | Triethylamine (B128534) (Et₃N) | Acts as a base to neutralize the hydrogen halide byproduct and can also serve as a solvent. wikipedia.orgresearchgate.net |

| Temperature | 70 °C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. researchgate.net |

| Reaction Time | 15 hours | Duration required for the reaction to reach completion. researchgate.net |

Optimization of these conditions is crucial for maximizing the yield and purity of this compound. Factors that can be adjusted include the specific palladium catalyst and ligand used, the solvent, the base, and the reaction temperature. For instance, using a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes improve yields. rsc.org The choice of base is also important, with amines like diethylamine (B46881) or triethylamine being common choices that can also function as the solvent. wikipedia.org The reaction is typically conducted under an inert atmosphere to prevent side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling). washington.edu

The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgresearchgate.net

The palladium cycle begins with the active palladium(0) catalyst. The key steps are:

Oxidative Addition: The aryl halide (4-bromobenzaldehyde) adds to the palladium(0) complex, forming a palladium(II) intermediate. libretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. This is a crucial step where the new carbon-carbon bond is poised to form. researchgate.net

Reductive Elimination: The newly formed diarylacetylene product, this compound, is eliminated from the palladium complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The copper cycle serves to activate the terminal alkyne:

The copper(I) salt reacts with the terminal alkyne (4-ethynylbenzaldehyde) in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.org

This copper acetylide is more reactive than the terminal alkyne itself and readily participates in the transmetalation step with the palladium(II) complex. hes-so.ch

The presence of the aldehyde functional groups on both aromatic rings is generally well-tolerated by the Sonogashira coupling conditions, highlighting the reaction's utility in synthesizing functionalized molecules.

Sonogashira Coupling Approaches to Diarylacetylenes

Alternative Synthetic Routes to Acetylene-Bridged Aromatic Compounds

While the Sonogashira coupling is the most prominent method, other synthetic routes can be employed for the formation of acetylene-bridged aromatic compounds.

One alternative is the Favorskii reaction , which involves the reaction of an aldehyde or ketone with a terminal alkyne in the presence of a strong base, such as potassium hydroxide (B78521), to form a propargyl alcohol. nih.govmdpi.com Subsequent chemical modifications would be necessary to arrive at the diarylacetylene structure.

Another approach involves the use of metal acetylides , such as those derived from lithium or magnesium (Grignard reagents), which can react with appropriate electrophiles. nih.govmdpi.com For instance, an aryl Grignard reagent could potentially react with a dihaloacetylene, or an ethynyl Grignard reagent could be used in a coupling reaction.

Furthermore, variations of the Sonogashira coupling that are copper-free have been developed. libretexts.org These systems often require a different choice of base or other additives to facilitate the deprotonation of the alkyne and its subsequent reaction with the palladium center.

Advanced Purification and Characterization Techniques for Synthetic Products

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the product is of high purity and its chemical structure is confirmed.

Purification techniques commonly employed include:

Column Chromatography: This is a standard method for separating the desired product from unreacted starting materials, catalysts, and byproducts. A silica (B1680970) gel stationary phase is often used with a suitable solvent system, such as a mixture of dichloromethane (B109758) and petroleum ether. chemicalbook.com

Recrystallization: This technique is used to purify solid products. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. rsc.org

Characterization techniques are used to confirm the identity and purity of the synthesized compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful tools for elucidating the structure of the molecule. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms. researchgate.netrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include the C=O stretch of the aldehyde and the C≡C stretch of the alkyne. researchgate.net

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its elemental composition. rsc.org

Melting Point Analysis: A sharp and specific melting point range is indicative of a pure crystalline solid. The reported melting point for this compound is in the range of 213-214 °C. sigmaaldrich.com

The combination of these purification and characterization methods ensures that the synthesized this compound is suitable for its intended applications in materials science and further chemical synthesis.

Reactivity and Derivatization of 4,4 Ethyne 1,2 Diyl Dibenzaldehyde

Chemical Reactivity of Aldehyde Functional Groups

The two aldehyde moieties are the primary sites of chemical reactivity in 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde. These groups readily undergo condensation reactions with various nucleophiles, including amines and compounds with active methylene (B1212753) groups, and can be oxidized to form carboxylic acids.

Imine Linkage Formation in Polycondensation Reactions

The reaction of the aldehyde groups with primary amines to form imine (C=N) bonds is a cornerstone of this compound's application in materials synthesis. This Schiff base condensation reaction is reversible, which allows for the formation of highly ordered, crystalline materials known as Covalent Organic Frameworks (COFs). unt.edumdpi.com

In a typical polycondensation reaction, this compound is reacted with a multifunctional amine monomer under solvothermal conditions. researchgate.net The rigid, linear geometry of the dialdehyde (B1249045) directs the formation of extended, porous networks. For instance, the reaction with trigonal amine monomers, such as 4,4′,4′′-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline, yields highly stable, imine-linked 2D COFs. researchgate.net The process is often catalyzed by an acid, such as aqueous acetic acid, and proceeds at elevated temperatures to facilitate the reversible bond formation and error correction necessary for achieving crystallinity. researchgate.net

| Reactants | Catalyst/Solvent System | Conditions | Product |

| This compound and 4,4′,4′′-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))trianiline | Acetic Acid (3 M) / Ethanol:Mesitylene (1:1) | 120 °C, 3 days (sealed tube) | Imine-linked Covalent Organic Framework (COF-3) researchgate.net |

Knoevenagel Condensation Reactions for Carbon-Carbon Bond Formation

The aldehyde groups of this compound are expected to undergo Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate. tandfonline.comresearchgate.net The reaction is typically catalyzed by a weak base. bhu.ac.in

While specific literature detailing the Knoevenagel condensation of this compound is not prevalent, the reactivity of aromatic aldehydes in this context is well-established. For example, various aromatic aldehydes react efficiently with malononitrile to form benzylidenemalononitrile (B1330407) derivatives. tandfonline.comnih.gov These reactions can be performed under various conditions, including solvent-free grinding at room temperature or using catalysts in aqueous media, highlighting the versatility of this transformation. tandfonline.comresearchgate.net Given this, it is anticipated that this compound would react with two equivalents of an active methylene compound to yield a bis-condensed product, further extending the conjugated system of the molecule.

| Aromatic Aldehyde | Active Methylene Compound | Conditions | Product Class |

| Benzaldehyde (B42025) | Malononitrile | Catalyst: UIO-66-NH-RNH₂, Solvent: THF, RT, 5h | Benzylidenemalononitrile nih.gov |

| 4-Methylbenzaldehyde | Malononitrile | Solvent-free grinding, RT, 1h | 2-(4-Methylbenzylidene)malononitrile tandfonline.com |

| Various Aromatic Aldehydes | Malononitrile | Catalyst: CTMAB, Solvent: Water, Reflux, 3-60 min | Arylidenemalononitriles researchgate.net |

Other Condensation Pathways with Amines and Active Methylene Compounds

Beyond the formation of imines with primary amines, aldehydes can participate in other condensation pathways. For example, condensation with secondary amines can lead to the formation of aminal linkages, which have also been used to construct COFs. rsc.org The reaction with hydrazine (B178648) or its derivatives can yield hydrazones, another class of stable linkages used in the synthesis of porous organic polymers. mdpi.com

For active methylene compounds, the Knoevenagel condensation is the principal pathway. However, the resulting α,β-unsaturated products are themselves reactive and can participate in subsequent reactions, such as Michael additions, if appropriate nucleophiles are present.

Oxidation Reactions of Aldehyde Moieties to Carboxylic Acids

The aldehyde functional groups can be readily oxidized to the corresponding carboxylic acids, transforming this compound into 4,4'-(Ethyne-1,2-diyl)dibenzoic acid. This conversion is a standard organic transformation and can be achieved using a variety of oxidizing agents. organic-chemistry.org

Common methods for the oxidation of aromatic aldehydes include the use of potassium permanganate (B83412) (KMnO₄), or milder, more selective reagents like hydrogen peroxide in a basic aqueous solution. researchgate.netresearchgate.net Other effective systems include Oxone (potassium peroxymonosulfate) and sodium perborate (B1237305) in acetic acid. organic-chemistry.org More recently, methods using iron(III) nitrate (B79036) under mild hydrothermal conditions have been developed for the anaerobic oxidation of aldehydes. nih.gov This transformation is valuable for creating rigid dicarboxylic acid linkers for the synthesis of other classes of materials, such as metal-organic frameworks (MOFs).

| Aromatic Aldehyde | Oxidizing Agent/System | Conditions | Yield |

| Benzaldehyde | Fe(NO₃)₃ | 200 °C, 15 bar, 2 h | 98% nih.gov |

| Methoxy-substituted Benzaldehydes | H₂O₂ / KOH | Methanol, 45 °C, 1 h | Excellent yields researchgate.net |

| Various Aromatic Aldehydes | Oxone | Acetonitrile/Water, RT | High yields organic-chemistry.org |

Reactivity of the Ethyne (B1235809) Linkage

The internal acetylene (B1199291) bond in this compound is relatively stable due to its position within a large conjugated π-system. Unlike terminal alkynes, it lacks the acidic proton and is therefore less reactive in deprotonation-alkylation sequences. msu.edu However, the triple bond can still participate in certain metal-catalyzed reactions.

Further Acetylene Coupling Reactions

The ethyne linkage is a key structural element often installed via a Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org While the triple bond in the final this compound product is not typically used for further Sonogashira coupling, it can potentially engage in other transformations characteristic of internal alkynes.

Cycloaddition Reactions Involving the Triple Bond

The carbon-carbon triple bond of the diarylacetylene core in this compound presents a potential site for cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic systems. wikipedia.org In principle, the ethyne moiety can act as a 2π component, or "dipolarophile," in reactions such as the Huisgen 1,3-dipolar cycloaddition or as a "dienophile" in the Diels-Alder reaction. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (like an azide (B81097) or a nitrile oxide) with a dipolarophile (an alkyne) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org For instance, the reaction with an organic azide would yield a triazole ring. This type of "click reaction" is known for its high efficiency and selectivity. youtube.com

In a Diels-Alder, or [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org Diarylacetylenes, in general, can serve as dienophiles. researchgate.net However, the reactivity of the alkyne in this compound is influenced by the two electron-withdrawing aldehyde groups. In a standard Diels-Alder reaction, electron-withdrawing groups on the dienophile enhance its reactivity toward an electron-rich diene. organic-chemistry.org Conversely, this substitution pattern might favor an "inverse-electron-demand" Diels-Alder reaction with an electron-poor diene. Another potential reaction is the transition metal-catalyzed [2+2+2] cycloaddition, where three alkyne units (for instance, one molecule of this compound and two other alkynes, or a diyne) can react to form a substituted benzene (B151609) ring. acs.orgacs.org

While these reactions are well-established for the diarylacetylene class of compounds, specific documented examples of this compound participating in cycloaddition reactions via its triple bond are not extensively reported in the reviewed literature. The predominant focus of its reported reactivity is on transformations involving its aldehyde functionalities. ossila.com

Selective Reactions with Pyrrole (B145914) Derivatives for Chromophore Synthesis

A significant application of this compound is in the synthesis of advanced chromophores, particularly boron-dipyrromethene (BODIPY) dyes. ossila.com These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and thermal stability. nih.gov

The synthesis involves a selective reaction between the aldehyde groups of this compound and a suitable pyrrole derivative. ossila.com This process typically follows a well-established multi-step, one-pot procedure for BODIPY synthesis. nih.govnih.gov The reaction utilizes the dialdehyde as a precursor to form an extended, ethynyl-linked BODIPY dimer.

The general synthetic pathway proceeds as follows:

Condensation: Two equivalents of a pyrrole derivative (such as 2,4-dimethylpyrrole) react with each of the two aldehyde groups on this compound. This condensation is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), to form a dipyrromethane intermediate. nih.govnih.gov

Oxidation: The dipyrromethane intermediates are then oxidized to the corresponding dipyrromethenes. A common oxidizing agent for this step is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. nih.gov

Complexation: In the final step, a boron source, typically boron trifluoride etherate (BF₃·OEt₂), is introduced in the presence of a hindered base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). This results in the formation of the stable, highly fluorescent boron-dipyrromethene complex. nih.gov

When this compound is used as the starting dialdehyde, the resulting product is a dimeric BODIPY structure bridged by the ethyne unit. Research has shown that a fluorescent macromolecule synthesized via a Rothmund-Kornfeld type reaction between this compound and a pyrrole derivative, followed by boron complexation, exhibits a notable fluorescence quantum yield of 32%. ossila.com

Table 1: Synthesis of Ethynyl-Linked BODIPY Dye

| Parameter | Description |

| Starting Aldehyde | This compound |

| Co-reactant | Pyrrole Derivative (e.g., 2,4-Dimethylpyrrole) |

| Reaction Type | Acid-catalyzed condensation, followed by oxidation and boron complexation. |

| Catalyst/Reagents | 1. Trifluoroacetic acid (TFA) 2. DDQ or p-Chloranil 3. Triethylamine (TEA), Boron trifluoride etherate (BF₃·OEt₂) |

| Product Class | Ethynyl-linked Boron-Dipyrromethene (BODIPY) Chromophore |

| Key Property | Fluorescence Quantum Yield (ΦF) = 0.32 ossila.com |

4,4 Ethyne 1,2 Diyl Dibenzaldehyde As a Building Block in Porous Organic Materials

Design and Synthesis of Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. tcichemicals.com The ability to choose from a wide variety of monomers allows for significant design freedom and versatility in creating these frameworks. tcichemicals.com

The construction of COFs frequently utilizes the reaction between monomers containing aldehyde functional groups and those containing amine groups. tcichemicals.com This condensation reaction, known as Schiff base condensation, forms stable imine linkages and is a cornerstone of COF synthesis. tcichemicals.com Monomers with two aldehyde groups, such as 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, are referred to as ditopic linkers. alfa-chemistry.com

A key advantage of the imine linkage is its reversibility. iu.edu.sa This dynamic nature of bond formation allows for "error checking" and "proof-reading" during the synthesis process, which is crucial for correcting defects and enabling the formation of a highly ordered, crystalline structure rather than an amorphous polymer. iu.edu.sa Imine-linked COFs are among the most widely reported types due to their high chemical stability, especially when compared to frameworks linked by boroxine (B1236090) or boronate esters. tcichemicals.com The geometry of the aldehyde and amine building blocks dictates the resulting topology of the COF, allowing for the design of frameworks with specific pore sizes and network structures, such as hexagonal or rhombic architectures. unt.edu

The compound this compound (sometimes abbreviated as EDDA) is a highly effective building block for creating stable, porous COFs through imine linkages. nih.govossila.com Its rigid, linear geometry, conferred by the central ethyne (B1235809) group, facilitates the formation of well-defined and predictable network structures.

Research has demonstrated that this compound can be used to create COFs that possess a dual-pore structure. smolecule.com This hierarchical porosity, which includes both smaller micropores and larger mesopores, can be beneficial for applications such as enzyme immobilization. One strategy to achieve such structures involves the condensation of two building blocks with different symmetries or lengths. tcichemicals.com An example is a COF synthesized from this compound that exhibits both microporosity and mesoporosity.

| Pore Type | Pore Size (Å) |

|---|---|

| Micropore | 13.9 |

| Mesopore | 38.5 |

The synthesis of a dual-pore, imine-linked COF has been achieved using this compound in combination with ethylenetetraaniline as a co-monomer. ossila.com This specific framework has been successfully used as a solid support for immobilizing enzymes. ossila.com In one study, the enzyme lipase (B570770) PS was immobilized within the COF, which then served as a biocatalyst for the enantioselective reaction of racemic secondary alcohols. ossila.com

| Application | Enzyme | Reaction | Result | Time |

|---|---|---|---|---|

| Biocatalysis | Lipase PS | Enantioselectivity of racemic secondary alcohols | 50% conversion | 80 minutes |

COFs with photocatalytic properties have been produced by reacting this compound with trimethyltriazine. smolecule.comossila.com The resulting frameworks feature synergistic triazine and acetylene (B1199291) cores within their structure. ossila.com These materials have demonstrated the ability to photocatalytically generate hydrogen peroxide (H₂O₂) when subjected to light irradiation, indicating potential applications in solar energy conversion. smolecule.comossila.com

| Product | Production Rate (mmol h⁻¹ g⁻¹) |

|---|---|

| Hydrogen Peroxide (H₂O₂) | 1.8 |

To create three-dimensional (3D) COFs, building blocks with non-planar geometries are required. mdpi.com Tetra(4-aminophenyl)methane (TAPM) is a common tetrahedral building block used for the synthesis of 3D frameworks. mdpi.comnih.gov The reaction of a linear dialdehyde (B1249045) linker like this compound (EDDA) with a tetrahedral tetraamine (B13775644) linker like TAPM results in the formation of a 3D imine-linked COF. nih.gov This combination of a linear (or C2-symmetric) linker and a tetrahedral (or Td-symmetric) node can lead to frameworks with a diamond-like topology. mdpi.com A COF produced from the solvothermal reaction of EDDA and TAPM exhibits a high surface area and a dual-pore system.

| Property | Value/Description |

|---|---|

| BET Surface Area | 980–1,200 m²/g |

| Pore System | Dual-pore: 1.8 nm and 3.2 nm |

Imine-Linked COFs Incorporating this compound

Integration into Metal-Organic Frameworks (MOFs)

While this compound itself is not a typical ligand for MOF synthesis due to its aldehyde groups, its derivatives, particularly the corresponding dicarboxylate, 4,4'-(ethyne-1,2-diyl)dibenzoic acid, are widely used. The linear, rigid nature of the ethyne-1,2-diyl)dibenzoate linker is ideal for constructing robust, porous MOF architectures.

The dicarboxylate analogue of this compound, specifically the 4,4'-(ethyne-1,2-diyl)bis(2-oxidobenzoate) (EDOB⁴⁻) ligand, has been used to synthesize a series of isostructural MOFs known as M-MOF-184, where M can be Mg, Co, Ni, Zn, Cu, or Fe. nih.gov These MOFs are analogous to the well-known MOF-74 structure and feature large, accessible mesoporous channels of approximately 24 Å. nih.gov

The properties of M-MOF-184 are highly dependent on the identity of the metal cation. For instance, Mg-MOF-184 exhibits an exceptionally high surface area (over 4000 m²/g), while Co-MOF-184 shows the highest CO₂ uptake. nih.gov Zn-MOF-184 demonstrated the highest catalytic activity for the cycloaddition of CO₂, a performance attributed to the strong Lewis acidity of the zinc cations. nih.gov This series demonstrates how the rigid EDOB⁴⁻ ligand, derived conceptually from this compound, provides a stable and highly porous scaffold, while the metal nodes dictate the functional properties of the material. nih.gov

| Framework | Metal (M) | Surface Area (m²/g) | CO₂ Uptake (cm³/g at 298 K) | Catalytic Activity (CO₂ Cycloaddition Yield) |

| Mg-MOF-184 | Mg | >4000 | N/A | N/A |

| Co-MOF-184 | Co | N/A | 73 | N/A |

| Zn-MOF-184 | Zn | N/A | N/A | 82% |

Table 2: Selected Properties of the M-MOF-184 Series. nih.gov

The assembly of MOFs is governed by the principles of coordination chemistry, where metal ions or clusters (nodes) are connected by organic ligands (linkers) to form extended networks. frontiersin.org The geometry of both the metal coordination sphere and the linker dictates the final topology of the framework. Ligands derived from this compound, such as dicarboxylates or dipyridyls, act as linear, ditopic linkers. ossila.comresearchgate.net

The interaction between the metal center (a Lewis acid) and the coordinating groups on the linker (Lewis bases, e.g., carboxylate oxygen or pyridine (B92270) nitrogen) forms the primary structure. nih.govmdpi.com The rigidity of the 4,4'-(ethyne-1,2-diyl)di-functionalized backbone ensures that the directionality of the coordination bonds is maintained over long distances, which is essential for forming crystalline, porous materials rather than amorphous polymers. rsc.org The choice of metal ion influences not only the coordination number and geometry but also imparts specific properties to the MOF, such as catalytic activity, as seen in the M-MOF-184 series where the Lewis acidity of the metal center is crucial. nih.gov

Porous Organic Polymers (POPs) Derived from this compound

Porous Organic Polymers (POPs) are a broad class of materials that, unlike their crystalline COF counterparts, are typically amorphous. rsc.orgresearchgate.net However, they share desirable properties such as high surface area, tunable porosity, and excellent chemical stability. rsc.orgnih.gov The synthesis of POPs often involves irreversible bond-forming reactions, leading to kinetically trapped, disordered networks. nih.gov

This compound can be used as a monomer in the synthesis of POPs through reactions like Sonogashira-Hagihara cross-coupling (if converted to a dihalide) or other condensation polymerizations. rsc.org The rigidity of the monomer helps to prevent the collapse of the porous structure upon solvent removal, ensuring permanent porosity. These materials are valued for their ease of synthesis and robustness. While lacking the long-range order of COFs and MOFs, POPs derived from this building block can still exhibit high surface areas and are explored for applications in gas storage and separation. researchgate.netrsc.org

Advanced Applications of 4,4 Ethyne 1,2 Diyl Dibenzaldehyde Derived Materials

Catalysis and Biocatalysis

Materials derived from 4,4'-(ethyne-1,2-diyl)dibenzaldehyde are particularly effective in catalytic applications due to their high surface area, tunable porosity, and inherent stability. These characteristics make them ideal hosts for catalytic species, including enzymes and photoactive centers.

Enzyme Immobilization and Biocatalytic Activity within COF Structures

The well-defined and tunable pore structures of COFs make them excellent supports for immobilizing enzymes. This encapsulation not only enhances the stability and reusability of the enzymes but can also improve their catalytic performance by providing a protective and favorable microenvironment.

A notable application is the immobilization of Lipase (B570770) PS within a dual-pore COF synthesized from this compound and 4,4′,4′′,4′′′-(ethene-1,1,2,2-tetrayl)tetraaniline (ETTA). This biocomposite has been successfully employed in the enantioselective acylation of racemic secondary alcohols. The immobilized Lipase PS demonstrates high efficiency in these reactions, achieving significant conversion rates in a short period. For the kinetic resolution of racemic 1-phenylethanol, the immobilized enzyme shows enhanced conversion rates compared to the free enzyme. researchgate.net The COF-based biocatalyst can be recycled multiple times without a significant loss in its high catalytic activity and enantioselectivity. researchgate.net

Table 1: Performance of Immobilized Lipase PS in a COF Derived from this compound

| Reaction Type | Substrate | Achieved Conversion | Reaction Time | Reference |

|---|---|---|---|---|

| Enantioselective Acylation | Racemic Secondary Alcohols | 50% | 80 minutes | ossila.com |

| Kinetic Resolution | Racemic 1-phenylethanol | 2.1 to 10.6 times higher than free enzyme | N/A | researchgate.net |

The unique architecture of COFs derived from this compound contributes significantly to the enhanced performance of immobilized enzymes. The synthesis of a dual-pore COF (COF-ETTA-EDDA) allows for a hierarchical pore structure that improves enzyme accessibility and tolerance to denaturants. ossila.comnih.gov

The larger pores within the dual-pore framework provide an ideal space for hosting the enzyme, which facilitates better mass transfer of both substrates and products. ossila.comnih.gov This improved accessibility leads to a rate enhancement of up to threefold per enzyme molecule compared to uniform porous COFs. ossila.com Furthermore, the COF structure acts as a protective shield, safeguarding the enzyme from deactivation in harsh chemical environments. nih.gov When occupying the larger pores, the enzyme exhibits greater tolerance to detrimental by-products, enhancing its operational stability and resistance to denaturation. ossila.com The well-defined pore channels serve as stronger shields for the enzymes compared to amorphous materials, leading to superior activity and durability. nih.gov

Photocatalytic Systems

The conjugated π-electron systems inherent in COFs built with this compound allow them to act as effective metal-free photocatalysts. These materials can absorb light and generate electron-hole pairs, which are then utilized to drive various chemical reactions.

COFs synthesized by reacting this compound with trimethyltriazine have been developed for the photocatalytic production of hydrogen peroxide (H₂O₂). ossila.com These materials function as efficient photocatalysts for the conversion of water and oxygen into H₂O₂ under light irradiation. The strategic design of these COFs facilitates effective charge separation and transport, which are crucial for the photocatalytic process. Research has demonstrated that these specific COFs can achieve a notable hydrogen peroxide production rate.

Table 2: Photocatalytic H₂O₂ Production using a COF Derived from this compound

| COF Building Blocks | Application | Production Rate | Reference |

|---|---|---|---|

| This compound and Trimethyltriazine | H₂O₂ Production | 1.8 mmol h⁻¹ g⁻¹ | ossila.com |

Another significant photocatalytic application of materials derived from this compound is in the extraction of uranium from seawater. An amidoxime-functionalized COF, synthesized from 4,4′-(ethyne-1,2-diyl)dibenzaldehyde and 2,2′,2″-(benzene-1,3,5-triyl)triacetonitrile (TN), exhibits excellent photocatalytic activity that enhances uranium capture. digitellinc.com

Under simulated sunlight, the COF demonstrates semiconducting properties, including strong visible-light harvesting and efficient charge separation. digitellinc.com This photoactivity leads to two key effects: it provides high anti-biofouling activity against marine organisms, which is a major obstacle in uranium extraction, and it facilitates the photoreduction of captured U(VI) to U(IV) on the surface of the COF. digitellinc.com These photoinduced multiple effects result in a significantly enhanced uranium extraction capacity compared to extraction under dark conditions. digitellinc.com

Fundamental Mechanisms of Photocatalysis in Conjugated Porous Frameworks

Conjugated porous frameworks, such as Covalent Organic Frameworks (COFs), derived from this compound exhibit significant potential as photocatalysts. The fundamental mechanism of their photocatalytic activity is rooted in their semiconductor-like properties, which are defined by their extended π-conjugated systems. This process can be broken down into several key steps:

Light Absorption and Exciton Generation: Upon irradiation with light of sufficient energy (equal to or greater than the material's bandgap), the framework absorbs photons. This absorption excites electrons from the valence band (VB) to the conduction band (CB), creating an electron-hole pair, also known as an exciton. mdpi.com

Charge Separation and Migration: The generated electrons and holes must separate and migrate to the surface of the framework to participate in chemical reactions. The high crystallinity and ordered porous structure of these COFs facilitate efficient charge transport and can suppress the rapid recombination of electron-hole pairs, which is a common limiting factor in photocatalysis.

Surface Redox Reactions: At the catalyst's surface, the separated electrons and holes initiate redox reactions with adsorbed molecules, such as water and oxygen.

Electrons in the conduction band typically reduce molecular oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻).

Holes in the valence band can oxidize water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com

Target Molecule Transformation: These generated reactive oxygen species (ROS) are powerful oxidizing agents that can degrade organic pollutants or drive specific chemical syntheses. For instance, COFs synthesized from this compound and trimethyltriazine have been utilized in the photocatalytic production of hydrogen peroxide (H₂O₂). ossila.com In this specific application, a two-electron oxygen reduction reaction is favored, leading to the formation of H₂O₂.

Heterogeneous Catalysis with Framework Materials

Framework materials synthesized using this compound serve as robust platforms for heterogeneous catalysis, where the solid catalyst facilitates reactions in a different phase (typically liquid or gas). The primary advantage of these materials is their high surface area, permanent porosity, and the ability to functionalize their structure for specific catalytic applications. chemiitkgp-mcdaslab.com

A notable application involves the creation of an imine-linked, dual-pore COF through the reaction of this compound with ethylenetetraaniline. ossila.com This framework is then utilized as a solid support for enzyme immobilization. Specifically, the enzyme Lipase PS can be physically entrapped within the pores of the COF. This immobilized enzyme system functions as a highly effective heterogeneous biocatalyst.

The key features of this catalytic system include:

Enhanced Stability: The COF provides a protective environment that can prevent the enzyme from denaturing under harsh reaction conditions.

Substrate Accessibility: The porous structure allows reactants to diffuse into the framework and access the active sites of the immobilized enzyme.

Catalyst Reusability: As a solid, the COF-enzyme composite can be easily separated from the reaction mixture by filtration and reused for multiple cycles, which is a significant advantage for sustainable chemical processes.

In a specific example, this lipase-immobilized COF has been successfully employed for the enantioselective reaction of racemic secondary alcohols, demonstrating high conversion rates. ossila.com This highlights the role of this compound as a critical building block for creating sophisticated, porous materials that bridge the gap between homogeneous and heterogeneous catalysis by supporting and stabilizing active catalytic species like enzymes.

Luminescent and Fluorescent Materials

The extended π-conjugated system inherent in the structure of this compound makes it an excellent precursor for the development of luminescent and fluorescent materials. The rigid ethyne (B1235809) linker between the two benzaldehyde (B42025) units ensures a planar molecular geometry, which promotes efficient electronic transitions and high fluorescence.

Synthesis of Fluorescent Macromolecules

The aldehyde functional groups of this compound are highly reactive and provide convenient handles for synthesizing a variety of fluorescent macromolecules through condensation reactions. For example, it can be reacted with amine-containing compounds to form Schiff bases (imines), creating larger conjugated systems with enhanced photophysical properties.

These reactions extend the π-conjugation of the original molecule, which typically results in a bathochromic (red) shift in both the absorption and emission spectra. The resulting macromolecules often exhibit strong fluorescence, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. The specific properties of the final macromolecule can be tuned by carefully selecting the co-monomer reacted with the dialdehyde (B1249045). A fluorescent macromolecule derived from this compound has been reported to exhibit a fluorescence quantum yield of 32%. ossila.com

Formation of Ethynyl-Linked Boron Dipyrromethenes via Rothmund Reaction

A significant application of this compound is in the synthesis of ethynyl-linked Boron Dipyrromethene (BODIPY) dyes. ossila.com BODIPY dyes are a well-known class of fluorophores characterized by their high absorption coefficients, sharp emission peaks, and excellent photostability.

The synthesis involves a multi-step process:

Rothmund Reaction: This initial step is a condensation reaction between this compound and a suitable pyrrole (B145914) derivative. The aldehyde groups react with the pyrrole units to form a dipyrromethane intermediate.

Oxidation: The dipyrromethane is then oxidized to form a dipyrromethene.

Boron Complexation: Finally, the dipyrromethene ligand is complexed with a boron source, typically boron trifluoride etherate (BF₃•OEt₂), in the presence of a base like triethylamine (B128534). This step forms the characteristic BF₂-bridged core of the BODIPY dye.

This synthetic route effectively incorporates the rigid, linear ethynyl-benzaldehyde structure into the core of a highly fluorescent BODIPY system, creating a larger, dumbbell-shaped fluorophore with unique photophysical properties. ossila.com

Photophysical Properties of Derived Fluorescent Systems

The incorporation of the this compound unit into larger molecular or macromolecular structures imparts distinct photophysical properties. The rigid and planar nature of the central diphenylacetylene (B1204595) core helps to minimize non-radiative decay pathways that can occur through molecular vibrations or rotations, thus favoring fluorescence emission.

Fluorescence Quantum Yield Determination and Analysis

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorescent material, representing the ratio of photons emitted to photons absorbed. For systems derived from this compound, this value is determined using a comparative method. The integrated fluorescence intensity of the sample is measured and compared to that of a well-characterized fluorescence standard with a known quantum yield. researchgate.net

The calculation is typically performed using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

Where:

Φf is the fluorescence quantum yield.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

Analysis of materials derived from this compound reveals a significant fluorescence efficiency. For example, a specific fluorescent macromolecule synthesized from this compound was found to have a notable quantum yield, as detailed in the table below. ossila.com This high efficiency is attributed to the rigid conjugated structure that minimizes energy loss through non-radiative pathways. nih.gov

Table 1: Fluorescence Quantum Yield of a Macromolecule Derived from this compound

| Compound/Material | Fluorescence Quantum Yield (Φf) | Source(s) |

| Fluorescent Macromolecule | 32% (0.32) | ossila.com |

Absorption and Emission Spectral Characteristics

Materials derived from this compound, particularly those incorporating the diphenylacetylene core into larger conjugated systems, exhibit distinct photophysical properties. The absorption characteristics are governed by π-π* electronic transitions within the conjugated system.

Research on this compound, also referred to in literature as dCHODPA, shows that its primary absorption band is located in the ultraviolet region, specifically between 335 and 338 nm, depending on the solvent environment. ossila.com This absorption is characteristic of the extended π-system of the diphenylacetylene core.

Upon excitation, these materials can exhibit fluorescence. While the parent dialdehyde compound shows modest emission, its incorporation into larger macromolecular structures, such as fluorescent dyes, can significantly enhance luminescence. For instance, fluorescent macromolecules synthesized using this compound as a key component have been reported to achieve a fluorescence quantum yield of up to 32%. nih.govlookchem.com The emission spectrum typically appears as a slightly Stokes-shifted band relative to the absorption, with reported emission maxima for the dialdehyde compound itself appearing around 358-359 nm. ossila.com

Table 1: Absorption Characteristics of this compound in Various Solvents Data sourced from Electronic Supporting Informations - The Royal Society of Chemistry. ossila.com

| Solvent | Absorption Maximum (λmax, nm) |

|---|---|

| 2-Methyltetrahydrofuran (B130290) | 337.5 |

| Acetonitrile | 337.0 |

| Cyclohexane (B81311) | 335.5 |

Investigation of Solvatochromic Effects in Emission Profiles

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's absorption or emission spectral bands with a change in the polarity of the solvent. This phenomenon arises from differential solvation of the ground and excited states of the molecule. For materials derived from this compound, the investigation of solvatochromic effects provides insight into the electronic nature of their excited states.

Studies on this compound show that it exhibits very weak solvatochromic shifts in its emission profile. ossila.com When transitioning from a nonpolar solvent like cyclohexane to a polar aprotic solvent like acetonitrile, the change in the emission maximum is minimal. For example, the emission peak shifts by only one nanometer, from 359 nm in 2-methyltetrahydrofuran to 358 nm in acetonitrile. ossila.com This suggests that the dipole moment of the molecule does not change significantly upon excitation, which is characteristic of the relatively symmetric, non-polar diphenylacetylene core. This behavior can be contrasted with other derivatives where donor-acceptor groups are present, which often show more pronounced solvatochromism.

Table 2: Emission Maxima of this compound in Different Solvents Data sourced from Electronic Supporting Informations - The Royal Society of Chemistry. ossila.com

| Solvent | Emission Maximum (λem, nm) | Solvatochromic Shift (Relative to 2-MeTHF, nm) |

|---|---|---|

| 2-Methyltetrahydrofuran | 359 | 0 |

| Acetonitrile | 358 | -1 |

Fluorescence Lifetime Measurements

Fluorescence lifetime (τ) is a critical parameter that defines the average time a molecule remains in its excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is crucial for applications in sensing, imaging, and materials science, as it can be sensitive to the local molecular environment.

While specific fluorescence lifetime data for macromolecules derived directly from this compound are not extensively reported in the surveyed literature, studies on the parent compound, diphenylacetylene (tolane), and its derivatives provide valuable context. The fluorescence lifetime of the parent diphenylacetylene has been associated with a very short-lived component on the order of picoseconds (~200 ps) related to emission from a typically non-emissive "dark state". acs.org For other substituted diphenylacetylene derivatives, factors such as intramolecular hydrogen bonding have been shown to decrease both the fluorescence quantum yield and the fluorescence lifetime. rsc.org These findings suggest that the lifetime of materials derived from this compound would be highly dependent on their final structure and the extent of intermolecular and intramolecular interactions.

Gas Adsorption and Separation Technologies

Covalent Organic Frameworks (COFs) synthesized from this compound are highly porous, crystalline materials with large surface areas, making them exceptional candidates for gas storage and separation. The ability to pre-design the pore size and functionalize the pore walls at a molecular level allows for the creation of tailored materials for specific gas adsorption applications.

Hydrogen Storage Capabilities of Derived Materials

The development of safe and efficient hydrogen storage materials is a critical challenge for the realization of a hydrogen-based economy. COFs, being composed of light elements (C, H, O, N, B), offer a high gravimetric storage capacity. Theoretical studies on 3D COFs, which can be constructed from linkers analogous to this compound, predict exceptional hydrogen storage capabilities that outperform many other classes of materials. acs.org

Grand canonical Monte-Carlo (GCMC) simulations have predicted that certain 3D COFs can achieve a reversible excess H₂ uptake of 10.0 wt % at 77 K. acs.orgnih.gov The total hydrogen uptake, which includes all hydrogen within the material's volume, is predicted to be as high as 18.9 wt % for structures like COF-108. acs.orgnih.gov In terms of volumetric capacity, which is also critical for practical applications, materials such as COF-102 are predicted to store up to 40.4 g/L of hydrogen. acs.org These promising theoretical results highlight the immense potential of COFs derived from rigid, aromatic linkers for hydrogen storage applications.

Table 3: Predicted Hydrogen Storage Capacities of Representative 3D Covalent Organic Frameworks at 77 K Data sourced from Han et al., J. Am. Chem. Soc. (2007) and Colón et al., J. Am. Chem. Soc. (2007). acs.orgnih.gov

| Framework | Predicted Excess H₂ Uptake (wt %) | Predicted Total H₂ Uptake (wt %) | Predicted Volumetric Capacity (g/L) |

|---|---|---|---|

| COF-105 | 10.0 | N/A | 39.5 |

| COF-108 | 10.0 | 18.9 | 39.9 |

| COF-102 | N/A | N/A | 40.4 |

Carbon Capture Performance of Frameworks

The capture of carbon dioxide (CO₂) from flue gas and the atmosphere is a critical strategy for mitigating climate change. COFs offer a promising platform for CO₂ capture due to their high porosity, thermal stability, and chemical tunability. While the interaction of CO₂ with a bare hydrocarbon framework is relatively weak, the performance of COFs can be dramatically enhanced by engineering the pore environment with chemical moieties that have a high affinity for CO₂. nih.gov

A key strategy is the post-synthetic modification of the COF or the use of functionalized building blocks to introduce nitrogen-rich groups, such as amines, into the pores. These amine groups can interact strongly with the acidic CO₂ molecules, switching the capture mechanism from weaker physisorption to stronger chemisorption. For example, an amine-functionalized framework, COF-609, demonstrated a CO₂ uptake of 1.29 mmol/g at 40 mbar, a pressure relevant to post-combustion capture from natural gas flue gas. This represented a 53-fold increase compared to its unfunctionalized precursor. These results demonstrate that COFs built from linkers like this compound can serve as robust platforms for developing high-performance CO₂ sorbents.

Table 4: Carbon Capture Performance of a Representative Functionalized COF Data sourced from Lyu et al., J. Am. Chem. Soc. (2022).

| Framework | Capture Conditions | CO₂ Uptake (mmol/g) | CO₂ Uptake (cm³/g) |

|---|---|---|---|

| COF-609 (Amine-functionalized) | 40 mbar (Post-combustion) | 1.29 | 29.0 |

| COF-609-Im (Precursor) | 40 mbar (Post-combustion) | 0.024 | 0.54 |

Principles of Selective Gas Adsorption in Porous Systems

Selective gas adsorption in porous materials like COFs is governed by a combination of thermodynamic and kinetic factors, which are dictated by the physical and chemical properties of both the gas molecules (the adsorbate) and the porous framework (the adsorbent).

The primary mechanisms for selectivity include:

Molecular Sieving (Size/Shape Exclusion): This is the most straightforward mechanism, where the pore apertures of the framework are sized to allow smaller gas molecules to pass through while physically blocking larger ones. The uniform and tunable pore sizes of COFs make them ideal candidates for this type of separation.

Thermodynamic Equilibrium Selectivity: This mechanism relies on differences in the strength of interaction between various gas molecules and the surface of the porous material. Adsorption is an exothermic process, and the gas that has a stronger, more favorable interaction with the framework (a higher heat of adsorption) will be preferentially adsorbed. This affinity is influenced by several factors:

Polarity: Polar functional groups within the COF pores can interact more strongly with polar gas molecules.

Quadrupole Moment: Gas molecules like CO₂ and N₂ are nonpolar but possess a significant quadrupole moment. This allows them to interact favorably with polarizable sites or local electric fields within the framework, a key factor in CO₂/CH₄ and CO₂/N₂ separations.

Kinetic Selectivity: This type of separation is based on the different diffusion rates of gas molecules within the pore network. Even if two gases have similar thermodynamic affinities for the surface, the one that diffuses faster into the pores can be selectively adsorbed on a short timescale. This is often dependent on the precise size and shape of the pore entrances relative to the gas molecules.

By carefully choosing linkers like this compound and other building blocks, chemists can precisely control the pore size, shape, and surface chemistry of COFs to optimize one or more of these mechanisms for highly selective gas separations.

Electronic and Optoelectronic Applications

The inherent electronic properties of the diphenylacetylene core, combined with the ability to form extended conjugated systems, position this compound as a key component in the development of novel electronic and optoelectronic materials.

The structural framework of this compound is archetypal for components of molecular wires. The ethynylene-phenylene backbone provides a conjugated pathway for charge transport. While direct single-molecule conductance data for this specific dialdehyde is not extensively reported, studies on analogous oligophenyleneimine (OPI) wires, synthesized from similar aromatic aldehydes and diamines, provide insights into the charge transport mechanisms. For instance, research on ~4 nm long molecular wires has explored charge transport through a process described as thermally assisted polaron tunneling. researchgate.net In these systems, the energy barrier for charge hopping is a critical parameter, with activation energies for fully conjugated wires being in the range of 0.18–0.26 eV. researchgate.net The introduction of saturated spacers into such backbones has been shown to increase the low bias resistance, demonstrating the importance of the uninterrupted conjugation that the ethyne linker in this compound provides. researchgate.net

The conductance of single-molecule junctions is highly dependent on the molecular structure. Studies on indenofluorene (IF) isomers, which also feature rigid aromatic cores, have demonstrated that subtle changes in the conjugation pathway can alter the conductance by an order of magnitude. nih.gov This highlights the potential for fine-tuning the electronic properties of molecular-scale devices by precise chemical design, for which this compound serves as a foundational precursor.

| Molecular Wire System | Transport Mechanism | Reported Activation Energy (eV) | Key Structural Feature |

|---|---|---|---|

| Oligophenyleneimine (OPI) Wires | Localized Charge (Polaron) Hopping | 0.18 - 0.26 | Imine linkages from aromatic aldehydes |

| Indenofluorene (IF) Isomers | Single-Molecule Conductance | N/A | Varied conjugation pathways |

The creation of semiconducting polymers through the incorporation of this compound offers a pathway to materials for organic electronics. The ethyne linkages contribute to the planarity and rigidity of the polymer backbone, which can facilitate intermolecular π-π stacking and enhance charge carrier mobility. High charge-carrier mobility is a critical factor for the performance of organic field-effect transistors (OFETs) and other electronic devices. Research on liquid-crystalline thieno[3,2-b]thiophene (B52689) polymers has demonstrated that highly organized morphologies can lead to field-effect mobilities in the range of 0.2-0.6 cm²/Vs. nih.gov

Furthermore, this compound is a key building block for Covalent Organic Frameworks (COFs), which can be designed to have semiconducting properties. The reaction of the aldehyde with trimethyltriazine, for example, produces COFs that are active in photocatalytic reactions, such as the production of hydrogen peroxide (H₂O₂) at a rate of 1.8 mmol h⁻¹ g⁻¹. ossila.com This activity is driven by photoinduced charge separation within the COF's conjugated framework, underscoring its semiconducting nature. The ability to form these ordered, porous, and conjugated structures opens avenues for their use in applications like organic photovoltaics and photoresponsive sensors.

| Material Type | Key Property | Reported Value/Finding | Potential Application |

|---|---|---|---|

| Thieno[3,2-b]thiophene Polymers | Charge-Carrier Mobility | 0.2 - 0.6 cm²/Vs | Organic Transistors |

| COF (from trimethyltriazine) | Photocatalytic H₂O₂ Production | 1.8 mmol h⁻¹ g⁻¹ | Photocatalysis, Sensors |

Biomedical Research Applications

The versatility of this compound extends into the biomedical field, where its derivatives are being explored for advanced therapeutic and diagnostic systems.

Covalent Organic Frameworks (COFs) synthesized from building blocks like this compound are emerging as promising platforms for drug delivery. rsc.org Their high porosity, tunable pore sizes, and large surface areas allow for the efficient loading of therapeutic agents. mdpi.com While specific studies on drug delivery using COFs derived directly from this compound are nascent, the principles are well-established with analogous imine-linked COFs. For instance, a 2D imine-linked COF synthesized from o-Dianisidine and 1,3,5-Triformylbenzene demonstrated a remarkable loading capacity for the anticancer drug gemcitabine (B846) (30 µg/mg) and exhibited pH-responsive drug release, with better release at a mildly acidic pH of 5.0, characteristic of tumor microenvironments. mdpi.com

The biocompatibility of COFs is a critical factor for such applications. Studies on various COFs have indicated good biocompatibility, with low cytotoxicity observed in cell lines. mdpi.comnih.gov The robust, covalent nature of the imine linkages that can be formed from the aldehyde groups of this compound lends these frameworks the necessary stability in biological media. mdpi.com The potential to functionalize the pores and surfaces of these COFs opens up possibilities for targeted delivery and controlled release, making them a highly adaptable platform for next-generation drug delivery systems. rsc.org

| Drug | COF System | Drug Loading Capacity | Release Condition |

|---|---|---|---|

| Gemcitabine | 2D Imine-Linked COF | 30 µg/mg | Enhanced release at pH 5.0 |

The rigid ethynylene-phenylene core of this compound is an excellent scaffold for the construction of fluorescent molecules. Through reactions such as the Rothmund reaction with a pyrrole derivative followed by boron complexation, this compound can be converted into fluorescent macromolecules. ossila.com One such ethynyl-linked boron dipyrromethene derivative has been reported to exhibit a fluorescence quantum yield of 32%. ossila.com

Such fluorescent probes are indispensable tools in bioimaging and diagnostics. rackcdn.com The ability to visualize cellular and subcellular structures and processes in living cells is crucial for understanding biological functions and disease mechanisms. While the direct application of probes derived from this compound in cell imaging is an area of active development, the properties of related fluorescent probes are well-documented. For example, red fluorescent materials with aggregation-induced emission (AIE) effects have been successfully used for intense intracellular fluorescence imaging in cancer cell lines and for visualizing mouse brain blood vasculature. nih.gov The development of probes from this compound could lead to new tools for live-cell imaging, potentially offering high sensitivity and selectivity for specific biological targets. nih.gov

| Fluorophore Type | Synthesis Precursor | Reported Fluorescence Quantum Yield | Potential Application |

|---|---|---|---|

| Ethynyl-linked boron dipyrromethene | This compound | 32% | Bioimaging, Diagnostic Probes |

Theoretical and Computational Investigations of 4,4 Ethyne 1,2 Diyl Dibenzaldehyde and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of conjugated molecules like 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde. These calculations provide valuable information about the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for predicting its reactivity and photophysical properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission spectra, as well as its kinetic stability. A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule and can indicate higher reactivity.

For this compound, the conjugated π-system extending across the phenyl rings and the ethyne (B1235809) linker is expected to result in a relatively high-lying HOMO and a low-lying LUMO, leading to a moderate HOMO-LUMO gap. The aldehyde functional groups, being electron-withdrawing, can further influence the energies of these frontier orbitals.

A representative set of quantum chemical parameters for this compound, as would be obtained from DFT calculations, is presented in the interactive table below. These parameters provide a quantitative basis for understanding the molecule's electronic behavior.

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy | -2.15 | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.10 | Energy difference between HOMO and LUMO, indicating electronic excitation energy and chemical reactivity. |

| Ionization Potential (I) | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 2.15 | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 4.20 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.05 | A measure of the resistance of the molecule to change its electron distribution. |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations.

Molecular Dynamics Simulations for Framework Formation and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations are particularly valuable for investigating the formation and stability of extended structures, such as COFs. researchgate.net This compound is a common building block for COFs, which are crystalline porous polymers with potential applications in gas storage, catalysis, and sensing. ossila.com

MD simulations can model the self-assembly process of this compound with other organic linkers to form a porous framework. By simulating the interactions between individual molecules, researchers can gain insights into the key factors that govern the formation of a stable and well-ordered COF structure. These simulations can help predict the most likely crystal packing arrangements and identify potential defects in the framework.

Furthermore, MD simulations can be used to assess the thermal and mechanical stability of the resulting frameworks. By subjecting the simulated COF to different temperatures and pressures, it is possible to predict its response to external stimuli. This information is crucial for evaluating the suitability of these materials for various applications. For instance, a COF designed for gas storage at high pressures must exhibit sufficient mechanical stability to maintain its porous structure under operating conditions.

Key insights that can be gained from MD simulations of framework formation include:

Mechanism of Self-Assembly: Understanding the step-by-step process of how individual molecular building blocks come together to form a crystalline framework.

Prediction of Pore Size and Shape: Simulating the resulting porous architecture, which is critical for applications such as molecular separation and catalysis.

Thermal Stability: Determining the temperature range over which the framework remains structurally intact.

Mechanical Properties: Calculating parameters such as the bulk modulus and shear modulus to understand the material's rigidity and resistance to deformation.

Predictive Modeling of Material Properties based on Structural Features

Predictive modeling, often employing computational techniques like MD simulations and quantitative structure-property relationship (QSPR) models, allows for the estimation of macroscopic material properties from the molecular structure of the constituent units. For polymers and frameworks derived from this compound, this approach can accelerate the discovery of new materials with desired characteristics without the need for extensive experimental synthesis and testing.

By constructing atomistic models of polymers formed from this compound, it is possible to simulate their response to mechanical and thermal stress. researchgate.netresearchgate.net For example, the Young's modulus, a measure of stiffness, can be calculated by simulating the deformation of the material under an applied tensile or compressive strain. Similarly, the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, can be determined by monitoring the change in material density or other properties as a function of temperature. researchgate.net

These predictive models can systematically explore the effect of varying the chemical structure of the polymer on its properties. For instance, by computationally replacing the ethyne linker in this compound with other functional groups or by introducing different co-monomers, researchers can predict how these modifications will impact the final material's performance.

The following interactive table presents a set of predicted material properties for a hypothetical polymer derived from this compound, based on the types of insights that can be obtained from molecular dynamics simulations.

| Property | Predicted Value | Method of Prediction |

| Young's Modulus | 3.5 GPa | Uniaxial tensile deformation simulation |

| Glass Transition Temperature (Tg) | 450 K | Cooling ramp simulation monitoring specific volume |

| Coefficient of Thermal Expansion (CTE) | 6.0 x 10⁻⁵ K⁻¹ | NPT ensemble simulation at different temperatures |

| Thermal Conductivity | 0.25 W/(m·K) | Non-equilibrium molecular dynamics (NEMD) |

Note: The values in this table are illustrative and based on typical ranges for similar cross-linked polymers as determined by MD simulations.

Advanced Structure-Property Relationship Studies in Conjugated Systems

Understanding the relationship between molecular structure and material properties is a cornerstone of materials science. For conjugated systems like those derived from this compound, computational studies can provide deep insights into these relationships, guiding the rational design of new materials with optimized performance.

Advanced structure-property relationship studies often involve a synergistic approach, combining quantum chemical calculations with molecular dynamics simulations and, in some cases, machine learning models. These studies aim to elucidate how subtle changes in the molecular architecture of this compound derivatives can lead to significant changes in their electronic, optical, and mechanical properties.

For example, by computationally introducing electron-donating or electron-withdrawing substituents at various positions on the phenyl rings of this compound, it is possible to systematically tune the HOMO and LUMO energy levels. This, in turn, can be used to control the color of light absorbed and emitted by the molecule, which is a critical aspect in the design of organic light-emitting diodes (OLEDs) and fluorescent sensors.

Similarly, the nature of the linker connecting the two benzaldehyde (B42025) units can have a profound impact on the properties of the resulting materials. Replacing the rigid ethyne linker with more flexible aliphatic chains, for instance, would be predicted to lower the glass transition temperature and Young's modulus of a corresponding polymer. Conversely, incorporating more extended conjugated linkers could lead to materials with smaller electronic bandgaps and enhanced electrical conductivity.

Key aspects explored in advanced structure-property relationship studies include:

Tuning of Optoelectronic Properties: Investigating how chemical modifications influence absorption and emission wavelengths, quantum yields, and charge carrier mobilities.

Control of Supramolecular Assembly: Understanding how changes in molecular shape and intermolecular interactions direct the self-assembly of molecules into well-defined nanostructures.

Enhancement of Thermal and Mechanical Stability: Identifying structural motifs that lead to more robust and durable materials.

Design of Responsive Materials: Exploring how the incorporation of specific functional groups can make the material's properties sensitive to external stimuli such as light, pH, or the presence of specific analytes.

Through these comprehensive theoretical and computational investigations, a deeper understanding of this compound and its derivatives can be achieved, paving the way for the development of new high-performance organic materials.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Functionalization Strategies for Enhanced Material Properties

Future research is expected to focus on developing more efficient and scalable synthetic methodologies for 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde and its derivatives. While Sonogashira coupling reactions are commonly employed, novel catalytic systems that offer higher yields, lower costs, and greener reaction conditions are being investigated. nih.gov

Functionalization strategies are aimed at modifying the core structure to tailor material properties. This includes introducing different functional groups onto the phenyl rings to influence solubility, electronic character, and self-assembly behavior. The aldehyde groups themselves offer a versatile platform for post-synthetic modification, allowing for the covalent attachment of various molecules to create materials with enhanced or entirely new functionalities. For instance, the reactivity of the aldehyde groups is central to forming imine linkages, a key step in the synthesis of Covalent Organic Frameworks (COFs).

Exploration of New Framework Architectures and Multifunctional Materials

A significant area of emerging research involves the use of this compound as a primary building block for constructing novel porous crystalline materials, particularly Covalent Organic Frameworks (COFs). Researchers are designing and synthesizing new COF architectures with precisely controlled pore sizes and chemical environments.

One promising direction is the creation of dual-pore COFs, which exhibit hierarchical porosity. These materials can offer enhanced performance in applications such as enzyme immobilization, where the different pore sizes can accommodate guest molecules of varying dimensions and facilitate mass transport. ossila.com The rigid and linear nature of the this compound linker is instrumental in achieving highly ordered and stable framework structures. The resulting materials are being explored for their multifunctionality, with potential applications in gas storage, separation, and catalysis.

Expanding Catalytic Applications and Exploring New Reaction Pathways

Building on its role in forming stable COF structures, this compound is central to the development of advanced catalytic systems. The COFs derived from this molecule serve as robust platforms for immobilizing catalytic species, including enzymes and metallic nanoparticles.

Biocatalysis : COFs synthesized with this compound have demonstrated the ability to immobilize enzymes like lipase (B570770) PS. ossila.com This encapsulation enhances the enzyme's stability and activity, allowing for efficient enantioselective reactions, such as the conversion of racemic secondary alcohols. ossila.com Future work will likely explore the immobilization of a wider range of enzymes for various biotechnological applications.

Photocatalysis : A key emerging application is in photocatalysis. COFs incorporating this ethyne-linked building block have been shown to be effective in producing hydrogen peroxide (H₂O₂) from water and oxygen under visible light irradiation. ossila.com Research is focused on optimizing the framework design to enhance light absorption and charge separation, thereby improving the efficiency of photocatalytic processes for sustainable chemical production and environmental remediation.

| Application | Catalyst System | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Biocatalysis | Lipase PS immobilized in a COF | Enantioselective reaction of racemic secondary alcohols | Achieved 50% conversion in 80 minutes | ossila.com |

| Photocatalysis | COF synthesized with trimethyltriazine | H₂O₂ production | Production rate of 1.8 mmol h⁻¹ g⁻¹ | ossila.com |

Advancements in Photonic, Electronic, and Sensing Applications